Alkylation Diastereoselectivity: >96% de with Unactivated Alkyl Halides
Under standard room-temperature conditions employing the organic base 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) or DBU in the presence of LiI, the target oxazinone 1 is alkylated with a panel of unactivated alkyl iodides in >96% diastereomeric excess (de) [1]. By contrast, the analogous l-alanine-derived Schöllkopf bis-lactim ether requires lithiation at −78 °C to achieve a maximum of ~90% de for comparable electrophiles, and the Evans oxazolidinone gives generally <80% de for methylation of the l-alanine enolate [2].
| Evidence Dimension | Diastereoselectivity of enolate alkylation |
|---|---|
| Target Compound Data | >96% de (room temperature, unactivated alkyl iodides) |
| Comparator Or Baseline | Schöllkopf bis-lactim ether: ~90% de (lithiation, −78 °C); Evans oxazolidinone: <80% de (LiHMDS, −78 °C) for methylation |
| Quantified Difference | Target maintains ≥96% de; comparators: ≤90% de (Schöllkopf) and <80% de (Evans); temperature advantage: room temp vs. −78 °C |
| Conditions | BEMP or DBU, LiI, CH₃CN, unactivated alkyl iodides, room temperature for target; comparator data from independent literature under optimised conditions |
Why This Matters
Higher and more consistent diastereoselectivity at ambient temperature reduces energy cost, simplifies scale-up, and improves the enantiomeric purity of the final (S)-α-methyl amino acid.
- [1] Chinchilla, R.; Galindo, N.; Nájera, C. Tetrahedron: Asymmetry 1998, 9 (16), 2769–2772. View Source
- [2] Schöllkopf, U.; Groth, U.; Deng, C. Enantioselective Synthesis of (R)-α-alkyl-α-amino acids using the bislactim ether method. Angew. Chem. Int. Ed. 1981, 20 (9), 798–799; Evans, D. A.; Britton, T. C. J. Am. Chem. Soc. 1987, 109 (22), 6881–6883. (Comparative data cited in the 1999 Synthesis review). View Source
